4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications
Preparation Methods
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The final step involves the incorporation of the trifluoromethyl group into the pyrimidine ring. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups in the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release . The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can be compared with other arylpiperazine-based compounds, such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their chemical structure and pharmacokinetic profiles . The unique trifluoromethyl group in this compound enhances its binding affinity and selectivity for the receptors, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H17F3N4O |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H17F3N4O/c1-24-13-5-3-2-4-12(13)22-6-8-23(9-7-22)15-10-14(16(17,18)19)20-11-21-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
YQWXBQOJUMFJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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